2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid

Catalog No.
S13545294
CAS No.
73790-12-2
M.F
C11H5F9O2
M. Wt
340.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)ace...

CAS Number

73790-12-2

Product Name

2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid

IUPAC Name

2,2-difluoro-2-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]acetic acid

Molecular Formula

C11H5F9O2

Molecular Weight

340.14 g/mol

InChI

InChI=1S/C11H5F9O2/c12-8(13,7(21)22)5-1-3-6(4-2-5)9(14,10(15,16)17)11(18,19)20/h1-4H,(H,21,22)

InChI Key

ZJWHGZRLAFJLQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)(F)F)C(C(F)(F)F)(C(F)(F)F)F

2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid is a fluorinated organic compound characterized by a unique structure that includes a difluoroacetic acid moiety and a perfluoropropan-2-yl substituted phenyl group. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science, due to the presence of fluorine atoms which can enhance biological activity and stability. The molecular formula is C13H12F4O2, and it has a molecular weight of approximately 290.23 g/mol.

The chemical behavior of 2,2-difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid can be attributed to its acidic nature and the presence of fluorinated groups. It can participate in various reactions, including:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles under certain conditions.
  • Decarboxylation: Under specific conditions, the carboxylic acid group may be removed, affecting the compound's stability and reactivity.

Fluorinated compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts. 2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid may possess significant biological activity due to its structural features. Research indicates that similar compounds can exhibit:

  • Antimicrobial activity: Fluorinated acids are often more effective against bacteria and fungi.
  • Anti-inflammatory properties: Some derivatives have shown potential in reducing inflammation.
  • Metabolic stability: The presence of fluorine can increase resistance to metabolic degradation.

The synthesis of 2,2-difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid typically involves several steps:

  • Preparation of the perfluoropropan-2-yl phenol: This can be achieved through electrophilic fluorination of phenolic compounds.
  • Formation of the acetic acid moiety: This may involve the reaction of acetic anhydride or acetic acid with the fluorinated phenol.
  • Fluorination: The introduction of difluoro groups can be performed using reagents such as sulfur tetrafluoride or via direct fluorination methods.

The unique properties of 2,2-difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid make it suitable for various applications:

  • Pharmaceuticals: Potential use as an active pharmaceutical ingredient due to its biological activity.
  • Agricultural chemicals: May serve as a precursor for developing new agrochemicals with improved efficacy.
  • Materials science: Utilized in the development of fluorinated polymers and coatings that require chemical resistance and durability.

Studies on the interactions of 2,2-difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid with biological systems are crucial for understanding its potential therapeutic effects. Key areas of interest include:

  • Protein binding studies: Understanding how this compound interacts with target proteins can provide insights into its mechanism of action.
  • Toxicological assessments: Evaluating the safety profile through in vitro and in vivo studies is essential for any pharmaceutical application.

Several compounds share structural similarities with 2,2-difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,2-Difluoroacetic AcidContains difluoro group and carboxylic acidSimpler structure; used in metabolic studies
Perfluoropropanoic AcidFully fluorinated propanoic acidHigh environmental persistence
4-Fluorophenylacetic AcidFluorinated phenyl group attached to acetic acidLess complex; often used in drug design
3,3-Difluoro-N-(4-hydroxyphenyl)propanamideDifluoro group with an amide linkageFocused on anti-inflammatory properties

These compounds illustrate different aspects of fluorination and functionalization that contribute to their unique chemical properties and potential applications.

XLogP3

4.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

340.01458286 g/mol

Monoisotopic Mass

340.01458286 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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